molecular formula C17H19NO B2861366 N,N-dibenzyl-1-(oxiran-2-yl)methanamine CAS No. 88285-82-9

N,N-dibenzyl-1-(oxiran-2-yl)methanamine

Cat. No. B2861366
CAS RN: 88285-82-9
M. Wt: 253.345
InChI Key: NJVDPMFWASDKDP-UHFFFAOYSA-N
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Description

“N,N-dibenzyl-1-(oxiran-2-yl)methanamine” is an organic compound with the molecular formula C17H19NO . It has a molar mass of 253.34 .


Molecular Structure Analysis

The molecular structure of “N,N-dibenzyl-1-(oxiran-2-yl)methanamine” is characterized by the presence of an oxiran-2-yl (epoxy) group and two benzyl groups attached to a methanamine .


Physical And Chemical Properties Analysis

“N,N-dibenzyl-1-(oxiran-2-yl)methanamine” has a predicted density of 1.115±0.06 g/cm3 . It has a melting point of 73-74 °C and a boiling point of 165-166 °C under a pressure of 0.2 Torr .

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“N,N-dibenzyl-1-(oxiran-2-yl)methanamine” is used in the stereoselective preparation of β-lactam–containing pseudopeptides . These pseudopeptides have a variety of biological activities, such as antitumor, antitubercular, hypoglycemic, and anti-inflammatory actions .

Methods of Application or Experimental Procedures

Different reaction conditions and NH2 protective groups were tested to obtain compounds that contain 3-amino-azetidin-2-one . The protective group was found to be essential for the outcome of the reaction . Dibenzyl-protected serine-containing dipeptides were successfully implemented through the Mitsunobu reaction .

Results or Outcomes

The desired products were obtained at high yields and stereoselectivity .

2. Synthesis of Ionic Liquid Monomer

Specific Scientific Field

Materials Science

Summary of the Application

“N,N-dibenzyl-1-(oxiran-2-yl)methanamine” is used in the synthesis of an ionic liquid monomer based on an imidazolium core . This monomer contains a phenoxy moiety and aliphatic chains with a reactive epoxide at both ends .

Methods of Application or Experimental Procedures

The imidazolium was obtained by an efficient, reproducible, and scalable synthesis from inexpensive reagents . In the last step, a powerful oxidative agent was used to generate two epoxy functions .

Results or Outcomes

The synthesis of the ionic liquid monomer was achieved in seven steps with an overall yield of 63% .

Safety And Hazards

“N,N-dibenzyl-1-(oxiran-2-yl)methanamine” is classified as a hazardous substance. The safety precautions include avoiding contact with skin and eyes, and seeking medical advice if exposed .

properties

IUPAC Name

N,N-dibenzyl-1-(oxiran-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-7-15(8-4-1)11-18(13-17-14-19-17)12-16-9-5-2-6-10-16/h1-10,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVDPMFWASDKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzyl-1-(oxiran-2-yl)methanamine

Synthesis routes and methods I

Procedure details

At 0° C., 100 g (506.9 millimoles) of dibenzyl-amine (dissolved in 300 ml of methylene chloride) is added dropwise to a thoroughly stirred suspension of 234.51 g (2.53 mol) of epichlorohydrin and 200 ml of 32% sodium hydroxide solution. The mixture is stirred for 2 hours at 0° C. and then 3 hours at room temperature. The mixture is diluted with 3 l of water and extracted 3 times with 500 ml of methylene chloride. The organic phases are combined, dried over magnesium sulfate, and evaporated under vacuum. The remaining oil is flash-chromatographed on silica gel (mobile phase: methylene chloride/hexane/acetone: 20/10/3).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
234.51 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

50.7 g (0.175 mol) of 1-chloro-3-dibenzylamino-2-propanol and 9.5 g (0.24 mol) of sodium hydroxide in 5 ml of water are stirred together for one hour at 95° c. After the addition of 50 ml of chloroform and 20 ml of water, the phases are separated and the organic phase is washed with 20 ml of water, dehydrated with sodium sulphate and concentrated by evaporation. Distillation of the resulting yellow oil under vacuum yields 33.7 g (76%) of the oxirane as a colourless oil.
Name
1-chloro-3-dibenzylamino-2-propanol
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
76%

Citations

For This Compound
3
Citations
S Jammula, VR Anna, SR Khobare… - Synthetic …, 2015 - Taylor & Francis
A dehydrative annulation strategy involving an intramolecular ring closure under a Mitsunobu-type reaction condition has been used for the construction of octahydroindolizine …
Number of citations: 4 www.tandfonline.com
E Kovács, F Faigl, Z Mucsi - The Journal of Organic Chemistry, 2020 - ACS Publications
A general, scalable two-step regio- and diastereoselective method has been described for the synthesis of versatile alkaloid-type azetidines from simple building blocks with excellent …
Number of citations: 14 pubs.acs.org
R Shakaroun - 2021 - theses.hal.science
The recent plastic waste management strategies focus mainly on the prevention and reduction of waste, and on the use of biodegradable counterparts such as poly(hydroxyalkanoates) (…
Number of citations: 5 theses.hal.science

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